1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves several steps. One common method includes the condensation of 3-acetyl-2,4,6-trihydroxyisobutyrophenone with formaldehyde . The reaction typically occurs in the presence of a catalyst such as aluminum chloride, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols, using reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to scavenge free radicals, thereby exerting antioxidant effects and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone can be compared to other similar compounds, such as:
1,1’-(1,4-phenylene)bis(ethanone): This compound has a simpler structure with fewer hydroxyl groups, resulting in different chemical properties and reactivity.
1,1’-(2,4,6-trihydroxy-1,3-benzenediyl)bis(ethanone): Similar in structure but lacks the methylene bridge, affecting its stability and reactivity.
Eigenschaften
CAS-Nummer |
58316-48-6 |
---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
1-[3-acetyl-5-[(3,5-diacetyl-2,4,6-trihydroxyphenyl)methyl]-2,4,6-trihydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H20O10/c1-6(22)12-16(26)10(17(27)13(7(2)23)20(12)30)5-11-18(28)14(8(3)24)21(31)15(9(4)25)19(11)29/h26-31H,5H2,1-4H3 |
InChI-Schlüssel |
OQALYYVWRAPBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C)O)C(=O)C)O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.